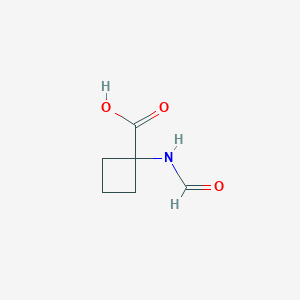

1-Formamidocyclobutane-1-carboxylic acid

Description

Contextualization within Cyclic Amino Acid Derivatives and Carboxylic Acid Chemistry

1-Formamidocyclobutane-1-carboxylic acid is a member of the class of cyclic amino acids, which are characterized by a ring structure within their molecular framework. mit.edu This cyclic nature imparts distinct physical and chemical properties that differentiate them from their linear counterparts. mit.edu The presence of the cyclobutane (B1203170) ring introduces conformational constraints, which can significantly influence the structure and function of peptides and other molecules into which it is incorporated. molecularcloud.org

The compound also features a carboxylic acid group, a fundamental functional group in organic chemistry. Carboxylic acids are known for their ability to participate in hydrogen bonding, which influences their physical properties such as boiling points and solubility. libretexts.orglibretexts.org The carboxyl group's acidity and its capacity to form various derivatives are central to its role in both biological systems and synthetic chemistry. wiley-vch.de The combination of the constrained cyclobutane ring and the reactive carboxylic acid and formamido groups makes this compound a subject of interest in the development of new chemical entities.

Significance as a Bifunctional Organic Scaffold and Chemical Building Block

The structure of this compound, featuring both a formamido group and a carboxylic acid group, defines it as a bifunctional organic scaffold. This dual functionality allows it to serve as a versatile building block in organic synthesis. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation, while the formamido group can also participate in various chemical transformations.

This bifunctionality is particularly valuable in the construction of more complex molecules. For instance, in medicinal chemistry, such scaffolds are instrumental in creating libraries of compounds for drug discovery programs. The rigid cyclobutane core provides a defined three-dimensional structure, which can be crucial for specific interactions with biological targets like enzymes and receptors. molecularcloud.org The ability to modify both functional groups independently or sequentially offers a pathway to a diverse range of molecular architectures.

Historical Overview of Research on Conformationally Constrained Cyclobutane Amino Acids and their Analogues

The study of this compound is rooted in the broader history of research on conformationally constrained amino acids, particularly those based on cyclobutane structures.

Development of Cyclobutane-Based Scaffolds in Organic Synthesis

The synthesis and application of cyclobutane derivatives have been a subject of interest in organic chemistry for many years. The inherent ring strain of the cyclobutane system presents both challenges and opportunities for synthetic chemists. The development of methods to construct the cyclobutane ring, such as [2+2] photocycloaddition reactions, has been a significant area of research. researchgate.net

In recent years, cyclobutane-containing molecules have gained prominence as building blocks for sp3-rich molecules, which are increasingly sought after in drug discovery for their potential to access novel chemical space and improve pharmacological properties. chemrxiv.org The unique geometry of the cyclobutane ring can lead to specific spatial arrangements of substituents, which can be exploited in the design of molecules with defined conformations.

Evolution of Research in Constrained Amino Acid Design for Peptidomimetics

The field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides, has been a major driver for the development of constrained amino acids. nih.gov Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.govnih.gov By incorporating constrained amino acids, such as cyclobutane derivatives, into peptide sequences, researchers can create peptidomimetics with improved properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

777803-50-6 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-formamidocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO3/c8-4-7-6(5(9)10)2-1-3-6/h4H,1-3H2,(H,7,8)(H,9,10) |

InChI Key |

DGTDZSIZVOSRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC=O |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways for 1 Formamidocyclobutane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 1-Formamidocyclobutane-1-carboxylic acid. Its transformations are characteristic of carboxylic acids in general, involving reactions that target the electrophilic carbonyl carbon and the acidic hydroxyl proton. However, the direct substitution of the hydroxyl group is often challenging due to its poor leaving group nature, necessitating activation for many transformations. vanderbilt.edumsu.edulibretexts.org

Nucleophilic Acyl Substitution Mechanisms and Reactivity Profiles

Nucleophilic acyl substitution is the cornerstone of carboxylic acid derivative chemistry. masterorganicchemistry.comuomustansiriyah.edu.iq The general mechanism proceeds through a two-step addition-elimination pathway. vanderbilt.edu A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iq Subsequently, the carbonyl group is reformed by the elimination of a leaving group.

For this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often facilitated by converting the hydroxyl into a better leaving group. libretexts.orglibretexts.org This can be achieved by protonation under acidic conditions, which creates a neutral water molecule as the leaving group, or by converting the acid into a more reactive derivative like an acyl chloride or acid anhydride (B1165640). vanderbilt.eduuomustansiriyah.edu.iqkhanacademy.org The reactivity of carboxylic acid derivatives generally follows the order: Acyl chloride > Acid Anhydride > Ester > Amide > Carboxylate. vanderbilt.edulibretexts.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative Type | General Structure (R=1-formamidocyclobutyl) | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acyl Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-CO-R | RCOO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Carboxylic Acid | R-COOH | HO⁻ | Low |

| Amide | R-CONH₂ | H₂N⁻ | Very Low |

This table illustrates the general reactivity hierarchy for nucleophilic acyl substitution.

Esterification Reactions and Kinetic Studies

Esterification of this compound can be accomplished through several methods, most notably the Fischer esterification. masterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com To drive the reaction toward the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

Alternative esterification methods involve first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) would form 1-formamidocyclobutane-1-carbonyl chloride, which readily reacts with an alcohol to yield the corresponding ester. uomustansiriyah.edu.iqcommonorganicchemistry.com

Kinetic studies on Fischer esterification generally show that the reaction rate is dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The steric hindrance around the carboxylic acid and the alcohol can also significantly impact the reaction rate.

Amidation Reactions and Mechanistic Considerations

The direct conversion of this compound to an amide by reaction with an amine is generally inefficient. This is because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.orglibretexts.org

To facilitate amide bond formation, the carboxylic acid must be "activated." This is commonly achieved using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org In this process, the carboxylic acid adds to the DCC molecule, converting the hydroxyl group into a good leaving group. The amine can then perform a nucleophilic attack on the carbonyl carbon, displacing the activated group (which becomes dicyclohexylurea) to form the amide. libretexts.orglibretexts.org

Another common strategy is to convert the carboxylic acid into a more reactive derivative first, such as an acyl chloride (using SOCl₂) or an acid anhydride, which then readily reacts with an amine to produce the desired amide. vanderbilt.eduuomustansiriyah.edu.iq Enzymatic methods using lipases have also been developed as a sustainable approach to amidation. nih.gov

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

| Method | Reagent(s) | General Description |

|---|---|---|

| Direct Thermal Amidation | Heat (>100°C) | Drives off water from the ammonium (B1175870) carboxylate salt. Often low yielding. |

| Coupling Reagents | DCC, EDC | Activates the carboxylic acid in situ for reaction with an amine. |

| Acyl Chloride Intermediate | SOCl₂, (COCl)₂ | Two-step process: first forms a highly reactive acyl chloride, then reacts with an amine. |

| Formamide (B127407) Catalysis | TCT, FPyr | A cost-efficient method that proceeds via an acid chloride intermediate. nih.govrsc.org |

This table summarizes common strategies for converting a carboxylic acid to an amide.

Reactions of the Formamide Functional Group

The formamide group (-NHCHO) also presents a key site for chemical transformation, primarily through hydrolysis.

Hydrolysis Pathways to Amino and Carboxylic Acid Derivatives

The formamide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 1-aminocyclobutane-1-carboxylic acid. youtube.combritannica.com This reaction is a critical pathway for converting the N-formyl protected amino acid back to the free amino acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl) and heat, the carbonyl oxygen of the formamide is first protonated. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfer and elimination of formic acid, the protonated amino acid is generated, which is deprotonated during workup to give the final product. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) and heat, a hydroxide (B78521) ion acts as the nucleophile, attacking the formamide carbonyl carbon. The resulting tetrahedral intermediate then eliminates the amide anion, which is a poor leaving group. However, the process is driven forward, ultimately yielding the carboxylate of the amino acid and a formate (B1220265) salt. Subsequent acidification of the mixture protonates the amino group and the carboxylate to give the free amino acid. youtube.com

Derivatization Reactions of the Formamide Moiety.

The formamide group of this compound presents a versatile site for chemical modification, offering pathways to a variety of derivatives. The reactivity of this moiety is influenced by the electronic nature of both the carbonyl group and the nitrogen atom. msu.edulibretexts.org Key derivatization reactions include hydrolysis, reduction, and dehydration.

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to yield 1-aminocyclobutane-1-carboxylic acid. In an acidic environment, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. Basic hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Reduction: The formamide group can be reduced to a methylamino group using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of water.

Dehydration: Treatment with dehydrating agents like phosphorus pentoxide (P2O5) or triflic anhydride can convert the formamide into an isonitrile. This reaction involves the elimination of water from the formamide group.

A summary of these derivatization reactions is presented in the table below.

| Reaction | Reagents | Product | General Mechanism |

| Hydrolysis (Acidic) | H3O+ | 1-Aminocyclobutane-1-carboxylic acid | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Hydrolysis (Basic) | OH- | 1-Aminocyclobutane-1-carboxylic acid | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| Reduction | LiAlH4 | 1-(Methylamino)cyclobutane-1-carboxylic acid | Nucleophilic hydride attack on the carbonyl carbon. |

| Dehydration | P2O5, heat | 1-Isocyanocyclobutane-1-carboxylic acid | Elimination of water. |

Cyclobutane (B1203170) Ring Reactivity and Stability.

The cyclobutane ring in this compound is characterized by significant ring strain, which dictates its reactivity. researchgate.net This inherent strain makes the ring susceptible to cleavage under various conditions. researchgate.net

Ring-Opening Reactions and Their Mechanisms.

The strained four-membered ring can undergo opening through several mechanistic pathways, including thermal, photochemical, and catalytic routes. researchgate.netresearchgate.net

Thermal Ring-Opening: Upon heating, the cyclobutane ring can cleave to form butadiene derivatives. This process is a concerted pericyclic reaction governed by orbital symmetry rules. The substituents on the ring, in this case, the formamide and carboxylic acid groups, can influence the stereochemistry of the resulting diene.

Photochemical Ring-Opening: Photochemical excitation can also induce ring-opening, often proceeding through a diradical intermediate. The specific products will depend on the photophysical properties of the molecule and the reaction conditions.

Catalytic Ring-Opening: Transition metal catalysts can facilitate the cleavage of the cyclobutane ring. These reactions often proceed through oxidative addition of a C-C bond to the metal center, followed by further transformations of the resulting metallacycle.

Functional Group Compatibility with Ring Integrity.

The stability of the cyclobutane ring is influenced by the nature of its substituents. The electron-withdrawing nature of the carboxylic acid and formamide groups can affect the ring's susceptibility to nucleophilic or electrophilic attack. However, many standard transformations of the carboxylic acid and formamide moieties can be carried out while preserving the integrity of the cyclobutane ring. For instance, esterification of the carboxylic acid or careful reduction of the formamide can often be achieved without ring cleavage. acs.org The compatibility of several common reactions is summarized below.

| Reaction on Functional Group | Reagents | Ring Integrity | Potential Side Reactions |

| Esterification of Carboxylic Acid | Alcohol, Acid Catalyst | Generally Maintained | Ring opening under harsh acidic conditions. |

| Amide Coupling of Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Generally Maintained | Minimal risk to the ring. |

| Reduction of Carboxylic Acid | BH3·THF | Generally Maintained | Over-reduction is possible. |

| Mild Hydrolysis of Formamide | Dilute Acid/Base | Generally Maintained | Ring strain can facilitate cleavage under forcing conditions. |

Computational Mechanistic Studies of this compound Transformations.

While specific computational studies on this compound are not extensively reported in the initial search, density functional theory (DFT) and ab initio methods can provide significant insights into its reaction mechanisms. beilstein-journals.org Such studies can elucidate the transition state structures and activation energies for various transformations.

For instance, computational modeling could be employed to investigate the ring-opening reactions. By calculating the energy profile for the concerted thermal ring-opening, the preferred stereochemical outcome can be predicted. Similarly, for catalytic processes, DFT can model the interaction of the molecule with the metal catalyst, clarifying the mechanism of C-C bond activation.

In the context of derivatization reactions, computational studies can help to understand the regioselectivity and stereoselectivity of reactions involving the formamide and carboxylic acid groups. For example, the protonation sites and the subsequent nucleophilic attack pathways in hydrolysis can be modeled to determine the most favorable reaction coordinate. These computational approaches provide a powerful tool to complement experimental findings and to predict the reactivity of this strained cyclic amino acid derivative.

Applications of 1 Formamidocyclobutane 1 Carboxylic Acid in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block in Complex Molecule Synthesis

The utility of carboxylic acids as foundational components in organic synthesis is well-established, serving as versatile intermediates for a wide array of chemical transformations. unc.edunih.gov 1-Formamidocyclobutane-1-carboxylic acid fits within this paradigm, offering a structurally unique motif. Its cyclobutane (B1203170) ring provides a rigid three-dimensional framework, while the carboxylic acid and formamido groups serve as handles for further chemical modification. nih.gov Modern synthetic methods, including electrocatalytic cross-coupling reactions, have expanded the potential for incorporating such α-substituted carboxylic acids into complex molecular structures, simplifying synthetic routes to polyfunctionalized frameworks. nih.gov

In the quest to synthesize natural products and their analogues, chemists often rely on chiral building blocks to construct sterically defined and complex molecular frameworks. nih.gov Cyclic β-amino acids and related structures are of particular interest due to their prevalence in biologically active natural products and their utility as precursors for various heterocyclic systems. nih.govbeilstein-journals.org

This compound, with its constrained four-membered ring, serves as an attractive scaffold for this purpose. The rigid cyclobutane skeleton allows for the precise spatial arrangement of functional groups, a critical aspect in mimicking the intricate structures of natural products. Although direct synthesis of a specific natural product using this exact building block is not prominently documented, its structural features make it an ideal candidate for diversity-oriented synthesis, a strategy used to create libraries of natural product-like compounds for biological screening. mdpi.com The defined stereochemistry of the cyclobutane ring can be used to control the three-dimensional architecture of the target molecule, influencing its biological activity.

Macrocycles, large ring-containing molecules, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The synthesis of these structures often involves the cyclization of a linear precursor. nih.gov this compound is well-suited for incorporation into such structures.

The synthesis of macrolactams (macrocycles containing an amide bond) is a common strategy, typically achieved by forming an amide bond between an amino group and a carboxylic acid on a linear precursor. nih.gov After deprotection of the formamido group to reveal the primary amine, this compound can be readily integrated into a peptide or other linear chain. Subsequent intramolecular cyclization would embed the rigid cyclobutane unit directly into the macrocyclic backbone. This strategy allows the cyclobutane ring to act as a conformational constraint, pre-organizing the macrocycle's shape and potentially enhancing its binding affinity and selectivity for a biological target. Combinatorial approaches, where diverse carboxylic acids are coupled to various scaffolds, have been used to generate large libraries of macrocycles for high-throughput screening, a strategy for which this compound is a suitable candidate. nih.gov

Role as a Constrained Scaffold in Peptide Mimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. nih.govwjarr.com A key strategy in peptidomimetic design is the use of conformationally constrained amino acids to replicate the specific three-dimensional shape (pharmacophore) a peptide adopts when it binds to its target. nih.govlongdom.org

This compound, and its parent amine 1-aminocyclobutane-1-carboxylic acid (ACBC or Ac4c), are excellent tools for this purpose. The cyclobutane ring severely restricts the rotational freedom around the peptide backbone, making it a powerful building block for controlling molecular conformation. nih.govnih.gov

The design of peptidomimetics containing the cyclobutane core begins with identifying the key amino acids in a bioactive peptide responsible for its activity. upc.edu The this compound residue is then strategically substituted into the peptide sequence to lock the backbone into a desired conformation that mimics the bioactive shape. nih.gov

The synthesis of these peptidomimetics is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques. beilstein-journals.org The this compound unit, with its N-terminus protected by the formyl group and its C-terminus available as a carboxylic acid, can be coupled to a growing peptide chain. This allows for its seamless integration into oligopeptides, creating hybrid molecules with both natural and non-natural residues. nih.gov

The conformational properties of peptides are largely defined by the torsional angles of the backbone, specifically the phi (φ) and psi (ψ) angles. In the parent amino acid, 1-aminocyclobutane-1-carboxylic acid (ACBC), the presence of the cyclobutane ring dramatically limits the range of accessible φ and ψ angles compared to a simple amino acid like alanine. nih.govresearchgate.net This steric hindrance forces the peptide backbone into a more defined region of conformational space. nih.gov X-ray diffraction studies have confirmed that the N-Cα-C' bond angle in the ACBC residue is significantly expanded from the standard tetrahedral value, further contributing to its unique conformational preferences. nih.gov This high degree of restriction is invaluable for designing peptidomimetics with predictable three-dimensional structures.

| Amino Acid Residue | Typical Allowed Phi (φ) Angles | Typical Allowed Psi (ψ) Angles | Key Structural Feature |

|---|---|---|---|

| Alanine (Acyclic) | Broadly allowed (e.g., -150° to -50°, +50° to +90°) | Broadly allowed (e.g., -180° to -150°, -70° to +80°, +140° to +180°) | High conformational flexibility |

| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | Highly restricted (e.g., -90° to -60°, +60° to +90°) | Highly restricted (e.g., -50° to -20°, +20° to +50°) | Rigid cyclobutane side chain constrains backbone |

Note: The angle ranges are approximate and serve to illustrate the degree of restriction.

The incorporation of conformationally constrained residues can induce the formation of specific secondary structures, such as helices and turns, within a peptide chain. Research has shown that oligopeptides composed of 1-aminocyclobutane-1-carboxylic acid (ACBC) are potent promoters of secondary structures. nih.gov Specifically, the ACBC residue is an effective inducer of β-turns and 3(10)-helical structures. nih.govnih.gov This propensity is a direct result of the restricted backbone angles imposed by the cyclobutane ring. nih.gov Furthermore, studies on related cyclobutane-containing oligomers, such as those made from trans-2-aminocyclobutane carboxylic acid, have shown a strong preference for folding into well-defined 12-helical conformations. nih.gov This demonstrates the general principle that the rigid cyclobutane core is a powerful tool for directing the folding of oligomers into predictable, stable secondary structures, a critical goal in the design of functional biomimetic molecules.

| Constraining Residue | Promoted Secondary Structure(s) | Reference Finding |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | β-Turn, 3(10)-Helix | Conformational data strongly support the conclusion that the Ac4c residue is an effective beta-turn and helix former. nih.gov |

| trans-2-Aminocyclobutane carboxylic acid | 12-Helix | Oligomers show a marked preference for folding into a well-defined 12-helical conformation. nih.gov |

Utilization in Drug Discovery Research as a Bioisostere Precursor

The carboxylic acid group is a common feature in many therapeutic agents, often playing a critical role in binding to biological targets through hydrogen bonds and electrostatic interactions. researchgate.netsemanticscholar.org However, this group can also lead to poor membrane permeability, metabolic instability, and rapid elimination. nih.govsemanticscholar.org Consequently, replacing the carboxylic acid moiety with a suitable bioisostere is a frequent objective in drug design. nih.gov this compound serves as an excellent starting point for creating such analogs.

The carboxylic acid functional group of the compound can be synthetically replaced by a variety of non-classical bioisosteres to modulate its physicochemical properties, such as acidity (pKa) and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov For instance, tetrazoles are one of the most widely used carboxylic acid bioisosteres, exhibiting similar acidity and planarity but with greater lipophilicity. drughunter.comnih.gov Other common replacements include hydroxamic acids, sulfonamides, and acylsulfonamides, each offering a unique profile of acidity, hydrogen-bonding capability, and metabolic stability. nih.govnih.gov

The formamido group (-NHCHO) is an amide, another functional group frequently targeted for bioisosteric replacement to improve metabolic stability and pharmacokinetic profiles. nih.gov Common amide bioisosteres include heterocycles like 1,2,3-triazoles, oxadiazoles, and oxazoles, which can mimic the hydrogen bonding properties of the amide bond while being less susceptible to enzymatic cleavage. drughunter.comnih.gov

The following table summarizes the properties of common carboxylic acid bioisosteres that could be derived from the parent compound:

| Bioisostere | Typical pKa Range | General Characteristics | Potential Advantage |

| Carboxylic Acid | ~4–5 | Planar, acidic, high water solubility. semanticscholar.org | Strong interactions with targets. researchgate.net |

| Tetrazole | ~4.5–4.9 | Planar, acidic, more lipophilic than carboxylic acids. nih.gov | Improved membrane permeability. drughunter.com |

| Hydroxamic Acid | ~8–9 | Moderately acidic, strong metal-chelating properties. nih.gov | Unique binding interactions. nih.gov |

| Sulfonamide | ~9–10 | Weaker acid, increased lipophilicity and metabolic stability. drughunter.com | Enhanced membrane permeability. drughunter.com |

| Acylsulfonamide | ~4–5 | Acidity similar to carboxylic acids. nih.gov | Can improve biological activity compared to the parent acid. nih.gov |

| 3-Hydroxyisoxazole | ~4–5 | Planar, acidic. nih.gov | Used in derivatives of neurotransmitters. nih.gov |

Combinatorial chemistry is a powerful technology used to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.govijpsonline.com This approach significantly accelerates the drug discovery process compared to traditional one-compound-at-a-time synthesis. iipseries.org The synthesis of these libraries often relies on a set of core molecular scaffolds or "building blocks" that are systematically combined with various reagents. nih.gov

This compound is an ideal building block for combinatorial library synthesis due to several key features:

Two Points of Diversity: The molecule possesses two distinct functional groups—the carboxylic acid and the formamide (B127407)—that can be independently reacted, allowing for the attachment of a wide variety of chemical appendages.

Structural Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target compared to more flexible, linear molecules. nih.gov

Novel Chemical Space: The unique four-membered ring structure helps chemists explore novel areas of chemical space, increasing the probability of identifying new hit compounds.

In a typical solid-phase synthesis workflow, the carboxylic acid of this compound could be attached to a resin support via a cleavable linker. iipseries.orgcrsubscription.com Subsequently, the formamide group could be modified, or hydrolyzed to the corresponding amine and then reacted with a diverse set of building blocks (e.g., acid chlorides, sulfonyl chlorides). Finally, the molecule would be cleaved from the resin to yield a library of purified compounds for high-throughput screening. ijpsonline.com

A hypothetical combinatorial library synthesis using this scaffold is outlined below:

| Step | Action | Reagent Class (Examples) | Result |

| 1 | Immobilization | Attach scaffold to solid support via carboxylic acid. | Scaffold is ready for derivatization. |

| 2 | Amine Unmasking | Hydrolyze formamide to primary amine. | Reactive amine is available for coupling. |

| 3 | First Diversification | React amine with a library of building blocks. | Library of N-acylated or N-sulfonylated intermediates. |

| 4 | Cleavage | Release compounds from the solid support. | Final library of diverse compounds with a free carboxylic acid. |

Molecular diversity is a fundamental concept in drug discovery, where the goal is to create a wide range of structurally different molecules to maximize the chances of finding one that interacts with a specific biological target. nih.gov Derivatization, the process of chemically modifying a molecule, is the primary means of achieving this diversity. nih.gov

This compound is a versatile scaffold for exploring molecular diversity. The carboxylic acid can be converted into a variety of other functional groups, such as:

Amides: By reacting with a diverse set of primary or secondary amines.

Esters: Through reaction with various alcohols.

Alcohols: Via reduction of the carboxylic acid.

Simultaneously, the formamide group can be hydrolyzed to a primary amine, which itself is a key functional handle for further derivatization with reagents like aldehydes (to form imines), isocyanates (to form ureas), or carboxylic acids (to form different amides). This dual functionality allows for the generation of a vast number of derivatives from a single, structurally unique core, significantly expanding the chemical space available for screening. unc.edu

Contributions to Material Science Research as a Monomer or Modifier

While the primary applications of constrained amino acid derivatives are in medicinal chemistry, their structural features also suggest potential utility in material science. Carboxylic acids are a class of organic compounds that can serve as monomers in polymerization reactions.

Although specific research detailing the use of this compound in material science is not extensively documented, its structure allows for informed speculation on its potential roles:

Monomer for Polymer Synthesis: The carboxylic acid group can participate in condensation polymerization. For example, it could react with diols to form polyesters or with diamines to form polyamides. The rigid cyclobutane unit incorporated into the polymer backbone would likely impart unique physical properties, such as increased thermal stability, higher glass transition temperature (Tg), and enhanced mechanical strength compared to polymers made from more flexible aliphatic monomers. google.com

Polymer Modifier: The compound could be used as a modifier for existing polymers. google.com For instance, it could be grafted onto a polymer chain to introduce carboxylic acid and amide functionalities. These polar groups could improve properties like adhesion, dyeability, and hydrophilicity. The rigid cyclobutane structure could also act as a reinforcing agent, altering the bulk properties of the material.

The bifunctional nature of the molecule—having both a carboxylic acid and a formamide (or its derived amine)—makes it a candidate for creating cross-linked polymer networks, potentially leading to the development of novel hydrogels or thermosetting resins.

Theoretical and Computational Investigations of 1 Formamidocyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure, which in turn governs the molecule's reactivity and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govccsenet.org For 1-Formamidocyclobutane-1-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), can be employed to optimize the ground state geometry. nih.govacs.org These studies reveal key structural parameters and predict the molecule's stability.

DFT calculations show that the cyclobutane (B1203170) ring is not planar but adopts a puckered conformation to relieve ring strain. nih.govcaltech.edu The substituents on the C1 carbon—the formamido and carboxylic acid groups—can exist in either axial or equatorial positions relative to the ring's puckering. The relative energies of these conformers can be calculated to determine the most stable arrangement. Typically, the conformer that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the formamido and carboxylic acid groups, is preferred. nih.gov

Calculations for related cyclobutane derivatives have demonstrated that DFT methods provide reliable geometric data when compared with experimental results. nih.gov For instance, in a study on cyclobutanone (B123998) complexes, the B3LYP level of theory accurately predicted molecular structures. nih.gov Transition state geometries for potential reactions, such as decarboxylation or amide hydrolysis, can also be modeled to predict reaction barriers and mechanisms. acs.org

Table 1: Predicted Geometric Parameters for the Puckered Conformation of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) Bond Length | 1.55 - 1.57 Å | Elongated due to ring strain, typical for cyclobutanes. caltech.edu |

| C-N Bond Length | ~1.35 Å | Typical for an amide bond with partial double bond character. |

| C=O (amide) Bond Length | ~1.23 Å | Standard carbonyl bond length. |

| C=O (acid) Bond Length | ~1.21 Å | Standard carbonyl bond length in a carboxylic acid. |

| Ring Puckering Angle | 20° - 35° | Dihedral angle defining the non-planar nature of the ring. |

Note: The values in this table are illustrative, based on typical results from DFT calculations on analogous structures, as specific computational studies on this compound are not widely published.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for calculating molecular energies. nih.gov

These high-accuracy methods are computationally intensive but crucial for obtaining precise relative energies between different conformers or for calculating properties like proton affinity. rsc.org For amino acids and their derivatives, ab initio calculations can definitively establish the global minimum energy structure and provide benchmark data for less computationally expensive methods. nih.govrsc.org For this compound, these calculations would refine the energy differences between axial and equatorial conformers and provide accurate values for the rotational barriers of the formamido and carboxylic acid groups. High-level ab initio calculations have been used to investigate the association energies in formamide (B127407) derivatives and the proton affinities of various amino acids, demonstrating their power and reliability. nih.govresearchgate.net

Conformational Analysis and Molecular Mechanics Simulations

The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements a molecule can adopt.

The central structural feature of this compound is the four-membered cyclobutane ring. Unlike planar depictions, the cyclobutane ring exists in a puckered or bent conformation to alleviate torsional strain. caltech.eduyoutube.com This puckering creates two distinct positions for substituents: axial and equatorial. For a 1,1-disubstituted cyclobutane, the orientation of the functional groups relative to this puckering is a key determinant of conformational stability.

Potential energy surface scans, often performed with methods like DFT or even faster molecular mechanics force fields, can map the energy landscape as a function of the ring puckering angle and the torsion angles of the formamido and carboxylic acid groups. researchgate.net Such studies on related molecules like 1-aminocyclobutane-1-carboxylic acid (Ac4c) and cyclobutanecarboxylic acid have identified the preferred conformations. researchgate.netnih.gov The most stable conformers are those that balance the steric repulsion between the substituents with potential stabilizing intramolecular interactions. The puckered nature of the ring is a dynamic equilibrium, and the energy barrier between different puckered states is typically low. youtube.com

Table 2: Relative Energies of Potential Conformers

| Conformer Description | Ring Puckering | Functional Group Orientation | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Puckered | Equatorial-like Carboxyl, Axial-like Formamido | 0.0 (Global Minimum) |

| 2 | Puckered | Axial-like Carboxyl, Equatorial-like Formamido | 0.5 - 1.5 |

Note: This table represents a hypothetical energy landscape based on general principles of conformational analysis for substituted cyclobutanes. The global minimum is likely the structure that best accommodates the bulky groups and allows for favorable intramolecular interactions.

The formamido (-NHCHO) and carboxylic acid (-COOH) groups are capable of forming a variety of intramolecular interactions, most notably hydrogen bonds. nih.gov The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygens of both groups and the hydroxyl oxygen of the carboxylic acid can act as acceptors.

Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions

Given that this compound is a constrained analog of an amino acid, molecular modeling and docking can be used to hypothesize its potential interactions with biological targets like enzymes or receptors. nih.govrsc.org The cyclobutane scaffold serves to conformationally restrict the molecule, which can be advantageous for binding affinity and selectivity. ru.nl

Docking simulations place the molecule (the "ligand") into the binding site of a protein (the "receptor") and score the interaction based on factors like shape complementarity and intermolecular forces (hydrogen bonds, electrostatic interactions, hydrophobic contacts). For this molecule, plausible targets could include enzymes that process amino acids or receptors that bind small carboxylate- and amide-containing molecules.

For example, if a related amino acid is known to bind to a specific enzyme, docking studies could predict whether the constrained cyclobutane analog could fit into the same active site. The rigid cyclobutane structure would orient the formamido and carboxylic acid groups in a well-defined spatial arrangement, which could lead to more favorable or unfavorable interactions compared to a more flexible linear amino acid. Docking studies on other cyclobutane-containing molecules have successfully rationalized their biological activity by identifying key hydrogen bonds and steric interactions within protein binding sites. nih.gov

Table 3: Hypothetical Docking Results into an Amino Acid Binding Site

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Docking Score | -7.5 kcal/mol | Indicates a potentially favorable binding interaction. |

| Hydrogen Bonds | Carboxylate O with Arg side chain; Amide N-H with Asp side chain | Mimics the interactions of a natural amino acid substrate. |

| Hydrophobic Interactions | Cyclobutane ring with Leu, Val, Ile residues | The aliphatic ring could occupy a hydrophobic pocket in the binding site. ru.nl |

Note: This table is purely illustrative of the type of data generated from a molecular docking study and does not represent results for a specific, known biological target.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 1-Formamidocyclocyclobutane-1-carboxylic acid. These predictive methods, primarily rooted in quantum mechanics, allow for the calculation of various spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments. The most common computational approach for this purpose is Density Functional Theory (DFT), often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample. researchgate.net

A strong correlation between the calculated and experimentally measured chemical shifts serves as a powerful validation of the proposed molecular structure. mdpi.com For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions can be invaluable for assigning the signals in an experimental spectrum, especially for complex molecules. bohrium.com

Below is a hypothetical comparison of theoretical and experimental NMR data for this compound, illustrating the expected correlation.

Table 1: Hypothetical Correlation of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes to demonstrate how theoretical and experimental data are compared. Actual experimental and theoretical values may vary.

| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| -COOH | 12.10 | 12.25 | -0.15 |

| -NH- | 8.20 | 8.15 | +0.05 |

| -CHO | 8.05 | 8.01 | +0.04 |

| Cyclobutane-H (α to COOH) | 2.80 | 2.85 | -0.05 |

| Cyclobutane-H (β to COOH) | 2.30 | 2.33 | -0.03 |

Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) This table is for illustrative purposes to demonstrate how theoretical and experimental data are compared. Actual experimental and theoretical values may vary.

| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| -C OOH | 175.5 | 176.2 | -0.7 |

| -C HO | 162.0 | 162.5 | -0.5 |

| Quaternary Cyclobutane-C | 60.1 | 60.8 | -0.7 |

| Cyclobutane-CH₂ (α to COOH) | 35.2 | 35.9 | -0.7 |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computational methods are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

It is a known issue that theoretical harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other model limitations. nih.gov To correct for this, the calculated frequencies are typically multiplied by a scaling factor. nist.govumn.edu These scaling factors are empirically determined and depend on the specific computational method (functional and basis set) used. researchgate.net For calculations using the B3LYP functional with a 6-311++G(d,p) basis set, a common scaling factor is around 0.967. researchgate.net

The scaled theoretical frequencies can then be compared with the experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule, providing a detailed picture of its structural and bonding characteristics.

Table 3: Hypothetical Comparison of Scaled Theoretical and Experimental Vibrational Frequencies (cm⁻¹) This table is for illustrative purposes to demonstrate how theoretical and experimental data are compared. A scaling factor is applied to the calculated frequencies. Actual values may vary.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3650 | 3504 | 3450 (broad) | ν(O-H) |

| N-H stretch (Amide) | 3480 | 3341 | 3320 | ν(N-H) |

| C-H stretch (Aldehyde) | 2910 | 2794 | 2785 | ν(C-H) |

| C=O stretch (Carboxylic acid) | 1785 | 1714 | 1705 | ν(C=O) |

| C=O stretch (Amide I) | 1710 | 1642 | 1650 | ν(C=O) |

| N-H bend (Amide II) | 1580 | 1517 | 1525 | δ(N-H) |

The strong agreement typically observed between scaled theoretical frequencies and experimental vibrational data, as well as between predicted and measured NMR chemical shifts, provides a high degree of confidence in the structural characterization of complex organic molecules like this compound.

Advanced Analytical Methodologies for the Characterization and Study of 1 Formamidocyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnih.gov

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-Formamidocyclobutane-1-carboxylic acid can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the far downfield region, typically between 10.0 and 13.0 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pub

The two protons of the formamide (B127407) group—the formyl proton (-CHO) and the amide proton (-NH)—would also resonate at low field. The formyl proton is expected as a singlet around 8.0-8.3 ppm. acs.org The amide proton signal, typically found between 7.5 and 8.5 ppm, may appear as a broad singlet or a doublet if coupling to the formyl proton is resolved. Its chemical shift can be sensitive to solvent, concentration, and temperature. libretexts.org

The cyclobutane (B1203170) ring contains three sets of chemically non-equivalent methylene (B1212753) protons. Due to the substitution pattern, the protons on C2 and C4 are equivalent, while the protons on C3 are distinct. These protons would give rise to complex multiplets in the range of approximately 1.8 to 2.8 ppm. libretexts.org The protons on the carbons adjacent to the quaternary center (C2/C4) are expected to be further downfield than the C3 protons.

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COH ) |

| 8.0 - 8.3 | Singlet | 1H | Formyl (-CH O) |

| 7.5 - 8.5 | Broad Singlet / Doublet | 1H | Amide (-NH -) |

| 2.2 - 2.8 | Multiplet | 4H | Cyclobutane (-CH ₂-) at C2/C4 |

| 1.8 - 2.2 | Multiplet | 2H | Cyclobutane (-CH ₂-) at C3 |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, five distinct signals are expected. The carbonyl carbons of the carboxylic acid and the formamide groups are the most deshielded, appearing at the downfield end of the spectrum. The carboxylic acid carbonyl typically resonates between 175-185 ppm, while the amide carbonyl appears slightly upfield, around 160-170 ppm. oregonstate.educompoundchem.com

The quaternary carbon of the cyclobutane ring (C1), bonded to both the nitrogen and the carboxyl group, is expected to appear in the range of 50-60 ppm. The methylene carbons of the cyclobutane ring would be found in the aliphatic region, with the C2/C4 carbons appearing around 30-35 ppm and the C3 carbon at a slightly higher field, around 15-20 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 175 - 185 | Carboxylic acid (C =O) |

| 160 - 170 | Formamide (C =O) |

| 50 - 60 | Quaternary C 1 (cyclobutane) |

| 30 - 35 | C 2 / C 4 (cyclobutane) |

| 15 - 20 | C 3 (cyclobutane) |

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled methylene protons within the cyclobutane ring, helping to trace the connectivity of the aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the formyl group and the cyclobutane methylenes to their corresponding carbon signals identified in the ¹³C NMR spectrum.

A correlation from the amide proton (-NH) to both the formyl carbonyl carbon and the quaternary C1 carbon.

A correlation from the formyl proton (-CHO) to the quaternary C1 carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insightsnih.gov

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly effective for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its carboxylic acid and secondary amide moieties. The O-H stretching vibration of the carboxylic acid group is one of the most recognizable features in an IR spectrum, appearing as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of strong hydrogen bonding, which typically occurs as a dimer in the solid state.

The N-H stretch of the secondary amide is expected around 3300 cm⁻¹, often appearing as a sharp peak on the shoulder of the broader O-H band. udel.edu The spectrum would also feature two distinct carbonyl (C=O) stretching bands. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (known as the Amide I band) is found at a lower wavenumber, generally between 1650-1680 cm⁻¹. pressbooks.pub Another key diagnostic peak for the secondary amide is the N-H bending vibration (Amide II band), which results in a strong absorption around 1550 cm⁻¹. udel.edu

Predicted FT-IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300 | N-H Stretch | Secondary Amide |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |

| 3000 - 2850 | C-H Stretch | Cyclobutane |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide |

| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

Raman spectroscopy provides complementary vibrational information to FT-IR, as it relies on changes in polarizability rather than changes in dipole moment. While many bands are active in both techniques, their relative intensities can differ significantly. In the Raman spectrum of this compound, the C=O stretching bands would be present but are often weaker than in the IR spectrum. researchgate.net Conversely, symmetric vibrations and those involving less polar bonds, such as the C-C stretching and "breathing" modes of the cyclobutane ring, are expected to give rise to strong and sharp Raman signals. nih.govnih.gov The O-H stretch of the carboxylic acid, which is overwhelmingly dominant in the IR spectrum, is typically very weak in Raman spectra, leading to a much cleaner high-frequency region where C-H stretching vibrations can be more clearly observed. arxiv.org This makes Raman spectroscopy a valuable complementary technique for analyzing the full vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides a molecular fingerprint. The monoisotopic mass of this compound (C₆H₉NO₃) is 143.0582 g/mol .

In mass spectrometry, the molecular ion peak is often weak for straight-chain carboxylic acids but can be more prominent for aromatic acids. youtube.com Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) or the entire carboxyl group ([M-COOH]⁺). youtube.comlibretexts.org For this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl and amide groups, leading to characteristic neutral losses and fragment ions that help confirm its structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Lost Fragment |

| 144.0655 ([M+H]⁺) | 127.0604 | 17.0051 | H₂O or NH₃ |

| 144.0655 ([M+H]⁺) | 116.0600 | 28.0055 | CO (from formyl group) |

| 144.0655 ([M+H]⁺) | 99.0549 | 45.0106 | COOH (carboxyl radical) |

Note: This table is based on theoretical fragmentation patterns and requires experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. jmchemsci.com However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging. colostate.edu Its high polarity and low volatility prevent it from being easily vaporized and passed through the GC column. colostate.edu

To overcome this, chemical derivatization is necessary. This process converts the polar functional groups (carboxylic acid and amide) into less polar, more volatile derivatives. colostate.edujfda-online.com A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the carboxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. lmaleidykla.lt Once derivatized, the compound can be effectively separated by GC based on its boiling point and interactions with the column's stationary phase, and subsequently identified and quantified by MS. jmchemsci.commdpi.com The resulting mass spectrum would show the molecular ion of the derivative and a fragmentation pattern characteristic of the TMS-derivatized structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for analyzing polar and thermally sensitive molecules like this compound without the need for derivatization. nih.govresearchgate.net The compound is first separated from impurities using liquid chromatography, typically on a reversed-phase column, and the eluent is then introduced into the mass spectrometer. nih.gov

LC-MS/MS (Tandem Mass Spectrometry): This technique provides exceptional selectivity and sensitivity. nih.gov In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule ([M+H]⁺, m/z 144.0655) is selected in the first mass analyzer. It is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. lew.ro Monitoring specific transitions from the parent ion to one or more product ions (Selected Reaction Monitoring, SRM) allows for highly accurate quantification even in complex biological matrices. nih.gov

Q-TOF LC-MS (Quadrupole Time-of-Flight LC-MS): This hybrid technique combines a quadrupole analyzer with a time-of-flight analyzer. It provides high-resolution and accurate mass measurements, which are critical for determining the elemental composition of the parent molecule and its fragments. foodb.ca This capability allows for confident identification of the compound and differentiation from other molecules with similar nominal masses.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. The choice of technique depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) containing an acidic modifier like formic or acetic acid to ensure good peak shape for the carboxylic acid. nih.gov A UV detector is commonly used for detection, although the compound's weak chromophore may necessitate detection at lower wavelengths (around 200-210 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

As with GC-MS, Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used for purity assessment, but it requires prior derivatization to increase the volatility of this compound. lmaleidykla.lt The derivatization process itself must be high-yielding and free of side products to ensure the accuracy of the purity measurement. While less direct than HPLC for this type of compound, GC-FID can offer high resolution and sensitivity for detecting volatile or semi-volatile impurities. mdpi.com

The C1 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. mdpi.com CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. mdpi.com Both normal-phase (e.g., hexane/isopropanol mobile phase) and reversed-phase chiral HPLC methods can be developed. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated, which is critical for stereoselective synthesis and biological activity studies.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties.

For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed structural model. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be mapped.

Key structural insights that would be obtained for this compound include:

Confirmation of Connectivity: Unambiguously confirming the covalent bond structure.

Molecular Conformation: Determining the puckering of the cyclobutane ring and the spatial orientation of the formamido and carboxylic acid groups.

Stereochemistry: As this compound is achiral, stereochemical assignment is not applicable. However, for chiral analogs, this method is the gold standard for determining absolute configuration.

Intermolecular Interactions: Revealing how molecules pack in the solid state, including details of hydrogen bonding networks involving the carboxylic acid and formamido groups. For instance, carboxylic acids often form cyclic dimers in the solid state through hydrogen bonds. nih.gov

While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data obtained from such an analysis for a small organic molecule. nih.govmdpi.com

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C6H9NO3 | Elemental composition of the molecule. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P21/c | Symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, β) | a = 7.0 Å, b = 26.6 Å, c = 9.9 Å, β = 104.2° | The size and angles of the repeating unit in the crystal. mdpi.com |

| Volume (V) | 1824 ų | The volume of the unit cell. mdpi.com |

| Z | 4 | The number of molecules in the unit cell. mdpi.com |

| Calculated Density | 1.45 g/cm³ | The theoretical density of the crystalline material. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Direct analysis of polar compounds like this compound can be challenging due to low volatility and poor chromatographic performance on certain columns. nih.gov Chemical derivatization is a strategy used to modify the analyte's chemical structure to improve its analytical properties without altering its fundamental identity. nih.gov This process can enhance volatility for gas chromatography (GC), improve peak shape and retention in liquid chromatography (LC), and increase sensitivity in mass spectrometry (MS). nih.govresearchgate.net

Esterification for GC and LC-MS Analysis

Esterification is a robust derivatization technique that targets the carboxylic acid functional group. By converting the polar carboxylic acid (-COOH) into a less polar, more volatile ester (-COOR), the analyte becomes suitable for GC analysis. colostate.edunih.gov This conversion also reduces tailing effects in reversed-phase LC by masking the acidic proton.

The most common method is methylation, which forms a methyl ester. This can be achieved using various reagents, each with its own advantages and reaction conditions. For example, boron trifluoride in methanol (B129727) (BF3-MeOH) is a widely used reagent that effectively converts fatty acids to their methyl esters (FAMEs). nih.govrsc.org Other reagents like diazomethane (B1218177) are highly effective but also toxic and explosive. colostate.edunih.gov The choice of reagent depends on the sample matrix, required reaction conditions, and available equipment.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methanol/HCl | Heat at 60-100 °C | Inexpensive and readily available. | Requires heating, can be harsh for sensitive molecules. nih.gov |

| Boron Trifluoride-Methanol (BF3-MeOH) | Heat at 60-100 °C for 10-90 min. rsc.org | Effective and relatively fast. nih.gov | Reagent is corrosive and moisture-sensitive. |

| Diazomethane (CH2N2) | Room temperature | Fast, clean reaction with no byproducts. colostate.edu | Highly toxic, explosive, and carcinogenic. nih.gov |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat at 60-100 °C for 10-15 min. research-solution.com | Reacts with both carboxylic acids and amines. | Can produce side products. |

Silylation for Volatility Enhancement in GC

Silylation is one of the most common derivatization techniques for GC analysis, aimed at increasing the volatility and thermal stability of polar compounds. colostate.edu This method involves replacing the active hydrogens in functional groups (like -COOH and N-H) with a nonpolar trimethylsilyl (TMS) group. bme.hu

For this compound, both the carboxylic acid proton and the formamido proton are susceptible to silylation. This dual modification significantly reduces the molecule's polarity, making it amenable to separation and detection by GC-MS. A variety of silylating reagents are available, offering different levels of reactivity. The selection of the reagent and catalyst (like pyridine (B92270) or TMCS) is critical for achieving complete derivatization. research-solution.combrjac.com.br

| Reagent | Abbreviation | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts are easily removed. Often used with a catalyst like TMCS. research-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-acetamide, providing clean chromatograms. Considered a very strong TMS donor. research-solution.combrjac.com.br |

| Hexamethyldisilazane | HMDS | A less powerful silylating agent, often used with a catalyst or in combination with other reagents for specific applications. research-solution.comsemmelweis.hu |

| Trimethylchlorosilane | TMCS | Typically used as a catalyst to increase the reactivity of other silylating agents like BSTFA or HMDS. research-solution.com |

Charge-Reversal Derivatization for Improved MS Sensitivity

For LC-MS analysis, particularly with electrospray ionization (ESI), the sensitivity of detection can be highly dependent on the analyte's ability to ionize efficiently. Carboxylic acids like this compound tend to ionize in negative mode by losing a proton ([M-H]⁻), which is often less sensitive than positive mode ionization ([M+H]⁺). researchgate.netnih.gov

Charge-reversal derivatization is a sophisticated strategy designed to overcome this limitation. nih.gov The technique involves attaching a permanent positive charge to the analyte, forcing it to be detected in the more sensitive positive ion mode. nih.govacs.orgacs.org This is typically achieved by reacting the carboxylic acid group with a reagent containing a quaternary amine or pyridinium (B92312) moiety. nih.govnih.gov This modification not only enhances the ESI signal, leading to lower limits of detection, but can also improve chromatographic retention on reversed-phase columns. nih.govnih.gov

| Reagent Class | Example Reagent | Mechanism of Action | Analytical Benefit |

|---|---|---|---|

| Pyridinium-based | N-(4-aminomethylphenyl)pyridinium (AMPP) | Forms an amide bond with the carboxylic acid, introducing a fixed positive charge via the pyridinium group. nih.gov | Increases ESI-MS sensitivity by 10- to 20-fold compared to negative ion mode detection. nih.gov |

| Quaternary Amine-based | N,N-dimethylethylenediamine (DMEDA) | Amidation of the carboxyl group introduces a tertiary amine that is readily protonated, creating a positive charge. acs.orgacs.org | Improves MS/MS fragmentation patterns and allows for detection of higher charge states, beneficial for certain fragmentation techniques. acs.orgacs.org |

| Phosphonium-based | p-carboxylbenzyltriphenylphosphonium | Derivatizes amino groups, but the principle of introducing a fixed positive charge applies to enhance MS detection. nih.gov | Significantly enhances signal response in mass spectrometry due to the fixed positive charge. nih.gov |

Future Research Directions and Unresolved Challenges in the Study of 1 Formamidocyclobutane 1 Carboxylic Acid

Development of Novel Asymmetric Synthetic Routes with High Atom Economy and Environmental Friendliness

A primary challenge in the broader application of 1-Formamidocyclobutane-1-carboxylic acid lies in its efficient and stereoselective synthesis. Future research must prioritize the development of asymmetric synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing high atom economy and environmental friendliness.

Current synthetic strategies often involve multi-step processes that may generate significant chemical waste. acs.org A promising future direction is the exploration of catalytic asymmetric methods. For instance, visible-light-induced [2+2] cycloaddition reactions could offer a direct and atom-economical approach to constructing the cyclobutane (B1203170) core with high enantioselectivity. molecularcloud.orgnih.gov Additionally, the development of novel cobalt-catalyzed enantioselective coupling reactions could provide another efficient pathway to densely functionalized cyclobutane derivatives. brainkart.com

Furthermore, enzymatic and biocatalytic methods present an attractive environmentally friendly alternative. fredhutch.org The use of enzymes could facilitate highly selective transformations under mild reaction conditions, minimizing the use of hazardous reagents and solvents. fredhutch.org Research into engineered enzymes capable of recognizing and transforming precursors of this compound could revolutionize its synthesis, making it more sustainable and scalable.

Key areas for future investigation in the synthesis of this compound are summarized in the table below:

| Research Area | Focus | Potential Benefits |

| Catalytic Asymmetric Synthesis | Development of novel catalysts and ligands for enantioselective cycloadditions and cross-coupling reactions. | High yields, excellent enantioselectivity, reduced waste. |

| Photoredox Catalysis | Utilization of visible light to promote key bond-forming reactions. | Mild reaction conditions, high functional group tolerance. nih.gov |

| Biocatalysis and Enzymatic Synthesis | Engineering of enzymes for stereoselective synthesis and functional group manipulations. | Environmentally friendly, high selectivity, reduced use of protecting groups. fredhutch.org |

| Flow Chemistry | Implementation of continuous flow processes for synthesis. | Improved safety, scalability, and process control. |

Exploration of New Reactivity Profiles for Broadening Synthetic Utility

The synthetic potential of this compound as a building block is largely untapped. Future research should focus on exploring the reactivity of its constituent functional groups—the formamide (B127407), the carboxylic acid, and the cyclobutane ring itself—to unlock new synthetic transformations and broaden its utility in the construction of complex molecules.

The formamide and carboxylic acid moieties can participate in a variety of reactions, including amidation and esterification, providing handles for incorporation into peptides and other polymers. nih.gov Investigating novel coupling methodologies that are efficient and orthogonal to other functional groups will be crucial. The development of formamide-catalyzed activation of the carboxylic acid could offer a cost-effective route for forming amide and ester bonds. fredhutch.org

The strained cyclobutane ring itself presents unique opportunities for ring-opening and rearrangement reactions, which could lead to the synthesis of novel acyclic or larger ring systems with diverse functionalities. A systematic study of the reactivity of the cyclobutane core under various conditions (e.g., thermal, photochemical, transition-metal catalysis) is needed.

Potential areas for reactivity exploration include:

Peptide Synthesis: Incorporation into peptides to create conformationally constrained peptidomimetics with enhanced stability and biological activity. nih.govbiologydiscussion.com

Polymer Chemistry: Use as a monomer in the synthesis of novel polymers with unique physical and chemical properties.

Ring-Opening/Rearrangement Chemistry: Exploration of selective ring-opening reactions to access novel scaffolds for medicinal chemistry and materials science.

Derivatization: Functionalization of the cyclobutane ring to introduce additional chemical diversity.

Advanced Computational Predictions for Complex Molecular Interactions and Reaction Pathways

Advanced computational chemistry offers a powerful tool to accelerate the exploration of this compound. The use of Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the molecule's conformational preferences, reactivity, and interactions with other molecules, guiding experimental design and saving valuable resources.

DFT calculations can be employed to elucidate the mechanisms of synthetic reactions, predict the stereochemical outcomes of asymmetric syntheses, and understand the electronic properties of the molecule. molecularcloud.org This can aid in the rational design of new catalysts and reaction conditions. For instance, computational studies can help in understanding the transition states of key cycloaddition reactions, leading to the development of more efficient synthetic routes.

MD simulations can be used to study the conformational dynamics of peptides and polymers containing the this compound unit. brainkart.comnih.gov This is particularly important for understanding how the constrained cyclobutane ring influences the secondary and tertiary structures of these macromolecules. Such simulations can predict the impact of incorporating this non-proteinogenic amino acid on peptide folding and binding to biological targets. agriculturejournals.cz

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of spectroscopic properties, and analysis of electronic structure. | Understanding of reaction pathways, catalyst design, and reactivity prediction. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational analysis of peptides and polymers, and study of intermolecular interactions. | Prediction of secondary and tertiary structures, and understanding of binding modes. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and interactions with biological macromolecules. | Elucidation of enzyme mechanisms and rational design of inhibitors or probes. |

| In Silico Property Prediction | Prediction of physicochemical properties like solubility, lipophilicity, and potential for self-assembly. | Guidance for formulation and application development. |

Integration into High-Throughput Synthesis and Screening Platforms for Library Generation